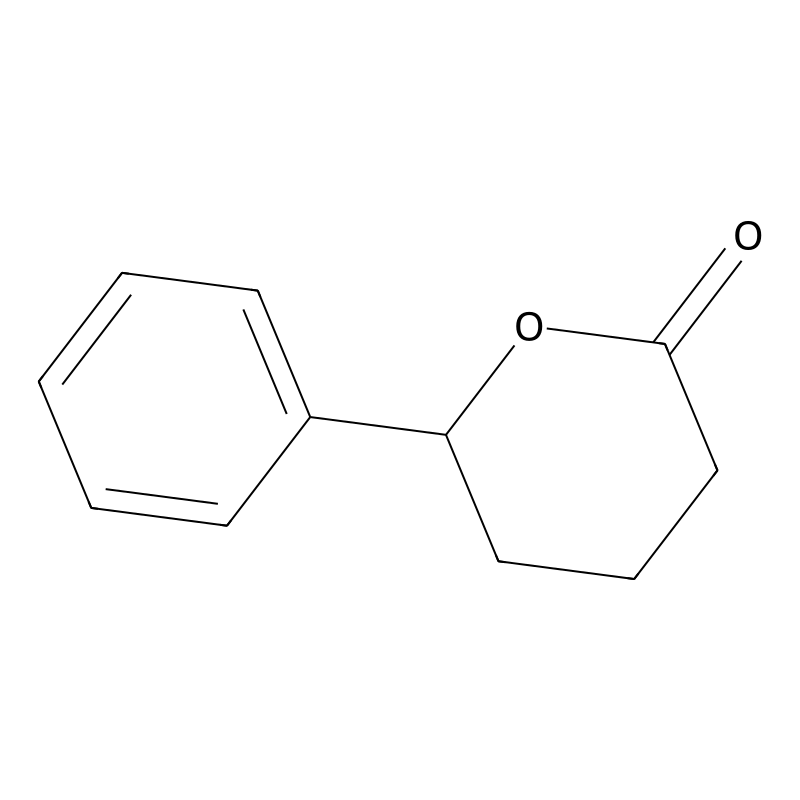6-phenyltetrahydro-2H-pyran-2-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-Phenyltetrahydro-2H-pyran-2-one is a cyclic organic compound characterized by its unique structure, which consists of a tetrahydropyran ring fused with a phenyl group. Its molecular formula is and it has a molecular weight of approximately 176.21 g/mol. The compound features a lactone structure, which contributes to its chemical reactivity and biological activity. It is primarily recognized for its role in various biological processes and its potential applications in pharmaceuticals and agriculture.
- Nucleophilic Additions: The carbonyl group in the lactone can react with nucleophiles, such as organometallic reagents (e.g., phenylmagnesium bromide), leading to the formation of alcohol derivatives.
- Ring Opening: Under specific conditions, the tetrahydropyran ring can open to form various linear and branched products, which can be further functionalized.
- Oxidation Reactions: The compound can be oxidized to yield corresponding carboxylic acids or ketones, depending on the reaction conditions.
6-Phenyltetrahydro-2H-pyran-2-one exhibits notable biological activities, including:
- Antifungal Properties: Research indicates that it has significant antifungal effects against various pathogens, such as Peronophythora litchii, by inhibiting mycelial growth through volatile emissions .
- Plant Growth Regulation: The compound has been shown to influence plant growth and development by modulating gene expression related to stress responses .
Several methods exist for synthesizing 6-phenyltetrahydro-2H-pyran-2-one:
- Photoredox Catalysis: This method involves using light to drive the reaction, allowing for stereoselective synthesis of the compound from simpler precursors .
- Conventional Organic Synthesis: Traditional methods involve cyclization reactions of appropriate aldehydes and ketones under acidic or basic conditions to form the desired lactone structure.
- Enzymatic Methods: Biocatalytic approaches utilizing specific enzymes can achieve high selectivity and yield for producing 6-phenyltetrahydro-2H-pyran-2-one from racemic mixtures .
The applications of 6-phenyltetrahydro-2H-pyran-2-one span various fields:
- Agriculture: Due to its antifungal properties, it is explored as a natural pesticide or fungicide.
- Pharmaceuticals: Its bioactive nature makes it a candidate for drug development, particularly in treatments targeting fungal infections or plant diseases.
Interaction studies have highlighted the compound's ability to modulate biological pathways. For instance:
- It has been shown to enhance the sensitivity of certain plant pathogens to environmental stresses through gene regulation mechanisms .
- Studies indicate that it interacts with cellular pathways involved in growth regulation and stress responses in plants, showcasing its potential as a biostimulant.
Several compounds share structural similarities with 6-phenyltetrahydro-2H-pyran-2-one. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Pentyl-2H-pyran-2-one | Tetrahydropyran | Exhibits strong antifungal activity |
| 5-Iodo-6-phenyltetrahydro-2H-pyran-2-one | Iodinated derivative | Enhanced reactivity due to iodine substitution |
| 4-Methyl-6-phenyltetrahydro-2H-pyran-2-one | Methylated variant | Altered biological activity profile |
Each of these compounds retains the tetrahydropyran core but differs in substituents that affect their reactivity and biological properties. The uniqueness of 6-phenyltetrahydro-2H-pyran-2-one lies in its specific combination of antifungal activity and plant growth modulation capabilities, setting it apart from its analogs.








